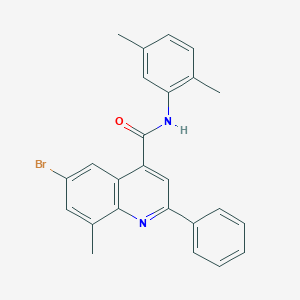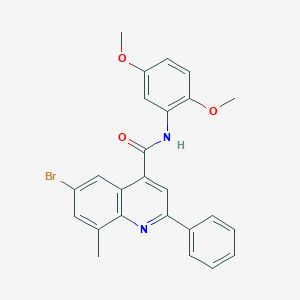![molecular formula C21H18O3 B339300 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE](/img/structure/B339300.png)
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a biphenyl moiety and a methoxyphenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE typically involves the following steps:
Formation of Biphenyl-2-yloxy Intermediate: This can be achieved through the reaction of biphenyl with a suitable halogenating agent, followed by nucleophilic substitution with a hydroxyl group.
Coupling with 3-Methoxyphenyl Group: The intermediate is then reacted with 3-methoxyphenyl ethanone under conditions that facilitate the formation of the desired ketone.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Solvent selection and purification techniques are also crucial in large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be explored for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE involves its interaction with molecular targets and pathways. The compound’s effects are mediated by its ability to bind to specific receptors or enzymes, influencing biochemical processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-2-yloxyacetone: Similar structure but lacks the methoxy group.
3-Methoxybenzophenone: Contains the methoxyphenyl group but differs in the overall structure.
Uniqueness
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE is unique due to the combination of biphenyl and methoxyphenyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C21H18O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-2-(2-phenylphenoxy)ethanone |
InChI |
InChI=1S/C21H18O3/c1-23-18-11-7-10-17(14-18)20(22)15-24-21-13-6-5-12-19(21)16-8-3-2-4-9-16/h2-14H,15H2,1H3 |
InChI-Schlüssel |
UWPKMSMHYYLLOU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=CC=C2C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B339218.png)












![Ethyl 4-{[(6-bromo-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B339239.png)
